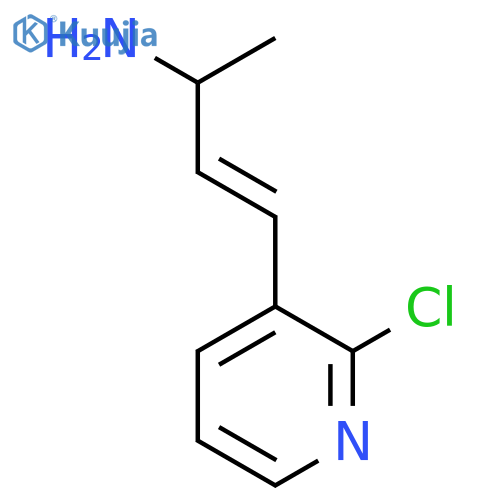

Cas no 2229647-53-2 (4-(2-chloropyridin-3-yl)but-3-en-2-amine)

4-(2-chloropyridin-3-yl)but-3-en-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(2-chloropyridin-3-yl)but-3-en-2-amine

- EN300-1977514

- 2229647-53-2

-

- インチ: 1S/C9H11ClN2/c1-7(11)4-5-8-3-2-6-12-9(8)10/h2-7H,11H2,1H3/b5-4+

- InChIKey: WCQWUDBGPGVCLC-SNAWJCMRSA-N

- SMILES: ClC1C(=CC=CN=1)/C=C/C(C)N

計算された属性

- 精确分子量: 182.0610761g/mol

- 同位素质量: 182.0610761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- トポロジー分子極性表面積: 38.9Ų

4-(2-chloropyridin-3-yl)but-3-en-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1977514-0.25g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 0.25g |

$1315.0 | 2023-09-16 | ||

| Enamine | EN300-1977514-10.0g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 10g |

$6144.0 | 2023-05-31 | ||

| Enamine | EN300-1977514-0.05g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 0.05g |

$1200.0 | 2023-09-16 | ||

| Enamine | EN300-1977514-1g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 1g |

$1429.0 | 2023-09-16 | ||

| Enamine | EN300-1977514-0.1g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 0.1g |

$1257.0 | 2023-09-16 | ||

| Enamine | EN300-1977514-1.0g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 1g |

$1429.0 | 2023-05-31 | ||

| Enamine | EN300-1977514-10g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 10g |

$6144.0 | 2023-09-16 | ||

| Enamine | EN300-1977514-5.0g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 5g |

$4143.0 | 2023-05-31 | ||

| Enamine | EN300-1977514-0.5g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 0.5g |

$1372.0 | 2023-09-16 | ||

| Enamine | EN300-1977514-2.5g |

4-(2-chloropyridin-3-yl)but-3-en-2-amine |

2229647-53-2 | 2.5g |

$2800.0 | 2023-09-16 |

4-(2-chloropyridin-3-yl)but-3-en-2-amine 関連文献

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

4-(2-chloropyridin-3-yl)but-3-en-2-amineに関する追加情報

4-(2-Chloropyridin-3-yl)but-3-en-2-amine: A Comprehensive Overview

The compound with CAS No. 2229647-53-2, commonly referred to as 4-(2-chloropyridin-3-yl)but-3-en-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at the 2-position and an amino group attached to a butenyl chain. The molecule's structure not only imparts it with interesting chemical properties but also opens up avenues for its application in diverse scientific domains.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of 4-(2-chloropyridin-3-yl)but-3-en-2-amine. One such approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise assembly of the molecule's constituent parts. These methods have significantly improved the yield and purity of the compound, making it more accessible for further studies and applications.

In terms of pharmacological applications, 4-(2-chloropyridin-3-yl)but-3-en-2-amine has shown promise as a potential drug candidate. Studies have demonstrated that this compound exhibits modulatory effects on various cellular pathways, including those involved in inflammation and neurodegenerative diseases. For instance, research published in 2023 highlighted its ability to inhibit key enzymes associated with chronic inflammatory conditions, suggesting its potential as an anti-inflammatory agent.

Beyond pharmacology, this compound has also found applications in materials science. Its unique electronic properties make it a valuable component in the development of advanced materials such as conductive polymers and organic semiconductors. Recent experiments have shown that incorporating 4-(2-chloropyridin-3-yl)but-3-en-2-amino groups into polymer backbones can significantly enhance the electrical conductivity of the resulting materials, paving the way for their use in flexible electronics and energy storage devices.

The environmental impact of 4-(2-chloropyridin-3-y1)butenamine has also been a topic of interest among researchers. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under controlled laboratory conditions. However, further research is needed to fully understand its behavior in complex environmental systems and to ensure its safe handling and disposal.

In conclusion, CAS No. 222964753-based compounds like 4-(chloropyridinyl)butenamine represent a promising class of molecules with diverse applications across multiple scientific disciplines. As research continues to uncover new insights into their properties and potential uses, these compounds are likely to play an increasingly important role in both academic and industrial settings.

2229647-53-2 (4-(2-chloropyridin-3-yl)but-3-en-2-amine) Related Products

- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)

- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)

- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)

- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)

- 63303-29-7(Spiroisochroman-4,4'-piperidine)

- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)

- 392293-41-3(ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)

- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)